4-[2-(2-Fluoro-phenyl)-ethyl]-piperidine hydrochloride
Description
4-[2-(2-Fluoro-phenyl)-ethyl]-piperidine hydrochloride is a piperidine derivative characterized by a fluorinated phenethyl substituent at the 4-position of the piperidine ring. The hydrochloride salt enhances its solubility in aqueous environments, a common strategy to improve bioavailability in pharmaceutical applications .
Properties
IUPAC Name |
4-[2-(2-fluorophenyl)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN.ClH/c14-13-4-2-1-3-12(13)6-5-11-7-9-15-10-8-11;/h1-4,11,15H,5-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIWQWKMXGTSKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC2=CC=CC=C2F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
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Substrate : N-Benzylpiperidine reacts with 1-bromo-2-(2-fluorophenyl)ethane in the presence of a base such as triethylamine.
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Temperature : Room temperature to 80°C, depending on reactivity.
Post-alkylation, hydrogenolysis of the N-benzyl group using palladium on carbon (Pd/C) under hydrogen gas affords the secondary amine, which is treated with hydrochloric acid to form the hydrochloride salt.
Reductive Amination of Piperidinone Intermediates
Reductive amination offers superior regiocontrol by leveraging ketone intermediates. 4-(2-(2-Fluorophenyl)ethyl)piperidin-4-one is reduced to the corresponding amine using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Procedure Highlights
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Intermediate Synthesis : Condensation of 2-(2-fluorophenyl)ethyl magnesium bromide with 4-piperidone yields the ketone precursor.
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Reduction : NaBH4 in methanol at 0–25°C selectively reduces the imine bond.
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Salt Formation : The free base is treated with HCl in ethanol to precipitate the hydrochloride salt.
Yield : 50–65%, with purity >95% after recrystallization from 2-propanol.
Nucleophilic Substitution on Functionalized Piperidines
A less common but effective approach involves displacing a leaving group (e.g., chloride) at the 4-position of piperidine. This method, adapted from chlorination techniques in piperidine synthesis, proceeds as follows:
Key Steps
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Chlorination : 4-Piperidone is treated with thionyl chloride (SOCl2) in toluene to form 4-chloropiperidine hydrochloride.
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Alkylation : The chloride is displaced by 2-(2-fluorophenyl)ethyl grignard reagent in tetrahydrofuran (THF) at −78°C.
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Workup : Acidic hydrolysis followed by HCl treatment yields the target compound.
Challenges : Competing elimination reactions necessitate low temperatures and anhydrous conditions. Reported yields range from 40–55%.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Alkylation | High scalability | Requires protecting groups | 60–75 |
| Reductive Amination | Excellent regiocontrol | Multi-step synthesis | 50–65 |
| Nucleophilic Substitution | Avoids protecting groups | Low yields due to side reactions | 40–55 |
Critical Considerations in Process Chemistry
Solvent Selection
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidine nitrogen exhibits nucleophilic behavior in alkylation and acylation reactions:
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Alkylation : Reacts with alkyl halides (e.g., 2-bromoethylbenzene) in the presence of bases (e.g., K₂CO₃) to form quaternary ammonium salts .
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Acylation : Forms carboxamides when treated with activated carboxylic acids (e.g., HATU-mediated coupling with aryl/alkyl amines) .
Example Reaction :
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 2-Chloroethylbenzene | K₂CO₃, reflux | Quaternary piperidinium derivative | 64% |
Salt Formation and Exchange
The hydrochloride salt participates in ion-exchange reactions:
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Deprotonation : Treatment with strong bases (e.g., NaOH) regenerates the free base, 4-[2-(2-fluorophenyl)ethyl]piperidine .
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Counterion Replacement : Reacts with alternative acids (e.g., H₂SO₄) to form sulfate salts under anhydrous conditions .
Physicochemical Data :
| Property | Value | Source |
|---|---|---|
| Solubility (H₂O) | 25 mg/mL | |
| pKa (piperidine N-H) | ~10.2 |
Aromatic Ring Functionalization
The 2-fluorophenyl group undergoes limited electrophilic substitution due to fluorine’s electron-withdrawing effect:
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Nitration : Requires harsh conditions (HNO₃/H₂SO₄, 100°C) to yield nitro derivatives at the meta position .
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Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids under Pd catalysis modifies the aromatic ring .
Reactivity Trends :
| Reaction Type | Position Selectivity | Rate (Relative to Benzene) | Source |
|---|---|---|---|
| Nitration | Meta | 0.03× | |
| Halogenation | Negligible | N/A |
Reductive and Oxidative Transformations
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ethyl linker to an ethane moiety, forming 4-(2-fluorophenethyl)piperidine .
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Oxidation : MnO₂ oxidizes the ethyl group to a ketone, yielding 4-[2-(2-fluorophenyl)acetyl]piperidine .
Kinetic Data :
| Reaction | Catalyst | Time | Conversion | Source |
|---|---|---|---|---|
| Hydrogenation | Pd/C (10%) | 2 h | 92% | |
| Oxidation (MnO₂) | Acetone, RT | 6 h | 78% |
Stability and Decomposition
Scientific Research Applications
Analgesic Properties
Research indicates that derivatives of piperidine compounds, including 4-[2-(2-Fluoro-phenyl)-ethyl]-piperidine hydrochloride, exhibit analgesic effects similar to opioids. These compounds are being investigated for their ability to modulate pain pathways without the severe side effects associated with traditional opioids .
Antiviral Activity
A notable application includes its potential as an antiviral agent. Studies have shown that piperidine derivatives can inhibit the replication of Hepatitis C Virus (HCV). For example, certain piperazine-piperidine compounds have demonstrated efficacy in reducing HCV replicon activity, suggesting that this compound may play a role in antiviral drug development .
Neuropharmacological Effects
The compound's structure suggests possible interactions with neurotransmitter systems, making it a candidate for research into neuropharmacological applications. Compounds with similar structures have been shown to influence serotonin and dopamine pathways, which are critical in treating mood disorders and neurodegenerative diseases .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps generally include:
- Formation of the piperidine ring.
- Introduction of the fluoro-phenyl group via electrophilic aromatic substitution.
- Finalization through hydrochloride salt formation to enhance solubility and stability .
Structure-Activity Relationship (SAR) Studies
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperidine ring and phenyl groups can significantly affect potency and selectivity against target receptors. Ongoing research aims to identify modifications that enhance efficacy while minimizing side effects .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-[2-(2-Fluoro-phenyl)-ethyl]-piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Electronic Effects
4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine Hydrochloride
- Structure : Features a trifluoromethyl (-CF₃) group at the 3-position of the phenyl ring.
- Impact : The -CF₃ group is strongly electron-withdrawing, increasing lipophilicity compared to the fluoro substituent in the target compound. This may enhance membrane permeability but reduce metabolic stability due to steric hindrance .
4-(3-Chlorophenyl)piperidine Hydrochloride
- Structure : Chlorine substituent at the 3-position of the phenyl ring.
Cloperastine Hydrochloride
- Structure : Piperidine linked to a 4-chlorobenzhydryl ether group.
- Pharmacology : Used as an antitussive (cough suppressant), demonstrating how bulky aromatic substituents (e.g., diphenylmethoxy) can confer specificity for peripheral vs. CNS targets .
Donepezil Hydrochloride
- Structure : 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine.
- Pharmacology: Acetylcholinesterase inhibitor for Alzheimer’s disease. The indanone and benzyl groups provide multi-target interactions absent in the simpler phenethyl-substituted target compound .
Physicochemical Properties
Notes:
- Fluorine’s small size and high electronegativity reduce steric hindrance and increase metabolic stability compared to bulkier groups like -CF₃ or chlorobenzhydryl .
- Hydrochloride salts universally improve solubility, critical for oral bioavailability.
Target Compound vs. Acetylcholinesterase Inhibitors
- Donepezil Analogs: The absence of a benzyl or indanone group in the target compound likely limits acetylcholinesterase inhibition. However, the fluoro-phenethyl group may confer selectivity for other CNS targets (e.g., serotonin or dopamine transporters) .
Antitussive Agents
- Cloperastine Comparison : The target compound’s simpler structure lacks the diphenylmethoxy group critical for cough suppression, suggesting divergent therapeutic applications .
Biological Activity
4-[2-(2-Fluoro-phenyl)-ethyl]-piperidine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 2-fluorophenyl ethyl group, which influences its interaction with biological targets. The fluorine atom is known to enhance lipophilicity and metabolic stability, potentially affecting the compound's pharmacokinetic properties.
Research indicates that compounds similar to this compound often interact with neurotransmitter systems, particularly those involving dopamine and serotonin. These interactions are crucial for understanding the compound's potential as an antidepressant or anxiolytic agent.
Binding Affinities
Studies have shown that structural modifications in piperidine derivatives can significantly alter their binding affinities for dopamine transporters (DAT) and serotonin transporters (SERT). For instance, enantiomers of similar compounds demonstrated varying affinities, suggesting that slight changes in structure can lead to different pharmacological profiles.
| Compound | DAT Affinity (nM) | SERT Affinity (nM) | Selectivity Ratio (SERT/DAT) |
|---|---|---|---|
| (S)-5 | 54±6 | 88±3 | 1.63 |
| (R)-5 | 450±50 | 1400±50 | 3.11 |
This table illustrates the significant differences in binding affinities based on stereochemistry, which is critical for drug design.
Neuropharmacological Effects
Piperidine derivatives have been explored for their neuropharmacological effects, including:
- Antidepressant Activity : Compounds similar to this compound have shown potential as selective serotonin reuptake inhibitors (SSRIs), which may provide therapeutic benefits in treating depression.
- Anxiolytic Effects : Some studies suggest that these compounds can modulate anxiety-related behaviors in animal models, indicating their potential use in anxiety disorders.
Anticancer Properties
Recent investigations into piperidine derivatives have highlighted their anticancer potential. For example:
- Inhibition of Tumor Growth : Certain analogs have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways involved in cancer progression.
- Mechanistic Insights : The piperidine moiety has been linked to enhanced interactions with protein targets involved in cancer cell proliferation and survival. For instance, compounds exhibiting IKKb inhibitory properties showed promise in reducing inflammation associated with tumor growth.
Case Studies
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of a related piperidine compound on FaDu hypopharyngeal tumor cells, demonstrating superior efficacy compared to conventional chemotherapeutics like bleomycin .
- Neuroprotective Effects : Another investigation focused on the ability of piperidine derivatives to inhibit acetylcholinesterase (AChE), suggesting potential applications in Alzheimer’s disease therapy due to enhanced cholinergic activity .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-[2-(2-Fluoro-phenyl)-ethyl]-piperidine hydrochloride in a laboratory setting?
- Methodology : Synthesis typically involves coupling 2-fluoro-phenethyl groups to a piperidine backbone under basic conditions (e.g., using triethylamine as a catalyst). Purification via recrystallization or chromatography is critical to achieve >95% purity. Reaction parameters (temperature: 60–80°C; solvent: dichloromethane or THF) should be optimized to minimize side products like unreacted amines or oxidized derivatives .
- Safety : Use inert atmospheres (N₂/Ar) to prevent degradation and ensure proper ventilation due to potential HCl gas release during salt formation .
Q. How can researchers assess the purity and structural integrity of this compound?
- Analytical Workflow :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm.
- NMR : Confirm the presence of the fluorophenyl moiety (δ 7.2–7.4 ppm for aromatic protons) and piperidine backbone (δ 1.4–2.8 ppm for methylene groups) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (expected m/z: Calculated for C₁₃H₁₇FN·HCl: 257.09) .
Q. What are the recommended storage conditions to maintain stability?
- Store in amber glass vials at –20°C under anhydrous conditions. Avoid exposure to strong oxidizers (e.g., peroxides) or moisture, which may hydrolyze the piperidine ring .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Approach :
- Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attack.
- Molecular docking studies can simulate interactions with biological targets (e.g., GPCRs) to guide pharmacological applications .
- Tools : Gaussian 16 for DFT; AutoDock Vina for docking simulations .
Q. What strategies resolve contradictions in toxicity data between in vitro and in vivo studies?
- Methodology :
- Cross-validate results using multiple assays (e.g., MTT for cell viability, Ames test for mutagenicity).
- Adjust dosing protocols to account for metabolic differences (e.g., liver microsome assays to study metabolite formation) .
- Case Study : If in vitro data shows low cytotoxicity (IC₅₀ > 100 µM) but in vivo models indicate hepatotoxicity, investigate bioactivation pathways via cytochrome P450 isoforms .
Q. How can researchers optimize reaction yields for large-scale synthesis without compromising safety?
- Process Design :
- Table 1 : Key Parameters for Scale-Up
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
|---|---|---|
| Reaction Time | 6 h | 8–10 h |
| Catalyst Loading | 5 mol% | 3 mol% |
| Solvent Volume | 50 mL/g | 30 mL/g |
- Use flow chemistry systems to control exothermic reactions and reduce hazardous intermediate accumulation .
Q. What advanced techniques characterize the compound’s interaction with biological membranes?
- Methods :
- Surface plasmon resonance (SPR) to measure binding kinetics to lipid bilayers.
- Fluorescence anisotropy to assess membrane fluidity changes upon interaction .
Data Contradiction Analysis
Q. Discrepancies in reported solubility How to address them?
- Root Cause : Variability in solvent purity or measurement techniques (e.g., shake-flask vs. HPLC-based methods).
- Resolution : Standardize solvents (HPLC-grade) and use nephelometry for turbidity measurements. For example, if literature reports solubility in water as 10 mg/mL but experimental data shows 5 mg/mL, re-evaluate pH effects (solubility may decrease at physiological pH due to protonation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
